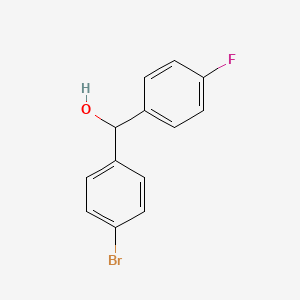

(4-Bromophenyl)(4-fluorophenyl)methanol

Descripción

BenchChem offers high-quality (4-Bromophenyl)(4-fluorophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromophenyl)(4-fluorophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(4-bromophenyl)-(4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARMUHMNUCVWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538029 | |

| Record name | (4-Bromophenyl)(4-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3851-47-6 | |

| Record name | (4-Bromophenyl)(4-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of (4-Bromophenyl)(4-fluorophenyl)methanol

Executive Summary

(4-Bromophenyl)(4-fluorophenyl)methanol is a halogenated diarylmethanol that serves as a versatile and strategic building block in modern organic synthesis. Its structure, featuring a reactive benzylic alcohol, a C-Br bond amenable to cross-coupling, and a C-F bond that can modulate physicochemical properties, makes it an attractive intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, structural characterization, physicochemical properties, and reactivity profile. We will delve into the mechanistic rationale behind its synthesis and provide actionable experimental protocols for its preparation and characterization, underscoring its potential in the fields of medicinal chemistry and materials science.

Synthesis and Mechanistic Considerations

The most direct and widely adopted method for the synthesis of unsymmetrical diarylmethanols like (4-Bromophenyl)(4-fluorophenyl)methanol is the Grignard reaction.[1][2] This cornerstone of C-C bond formation offers high yields and operational simplicity.

2.1 Recommended Synthetic Pathway: Grignard Addition

The synthesis involves the nucleophilic addition of an aryl magnesium halide (Grignard reagent) to an aryl aldehyde. Two equivalent routes are possible:

-

Route A: Reaction of (4-bromophenyl)magnesium bromide with 4-fluorobenzaldehyde.

-

Route B: Reaction of (4-fluorophenyl)magnesium bromide with 4-bromobenzaldehyde.

Route B is often preferred in a laboratory setting. The rationale for this choice is twofold: first, 4-bromobenzaldehyde is a stable, crystalline solid that is easy to handle and purify. Second, the formation of the (4-fluorophenyl)magnesium bromide from 1-bromo-4-fluorobenzene proceeds efficiently and is less prone to side reactions compared to the Grignard reagent of 1,4-dibromobenzene, which could potentially undergo a double reaction.

2.2 Causality of Experimental Design

The Grignard reaction is notoriously sensitive to moisture and protic solvents, which will protonate and destroy the highly basic organometallic reagent.[3] Therefore, the entire apparatus must be rigorously flame- or oven-dried, and all solvents must be anhydrous. The reaction is initiated by adding the aryl halide to magnesium turnings in an anhydrous ether solvent (typically THF or diethyl ether). A crystal of iodine is often added as an activator; its color disappears upon reaction with magnesium, signaling the initiation of Grignard reagent formation.[1] The subsequent addition of the aldehyde is performed at low temperatures (e.g., 0 °C or -78 °C) to control the exothermic reaction and minimize the formation of byproducts.[4] The reaction is then quenched with a weak acid, such as a saturated aqueous solution of ammonium chloride, to protonate the resulting alkoxide and to avoid chelation of the product with magnesium salts.

2.3 Synthesis Pathway Diagram

Caption: Grignard synthesis of (4-Bromophenyl)(4-fluorophenyl)methanol.

Structural Elucidation and Spectroscopic Profile

While specific experimental spectra for (4-Bromophenyl)(4-fluorophenyl)methanol are not widely published, its structure can be unequivocally confirmed using a combination of standard spectroscopic techniques. The expected data, based on established principles and analysis of analogous compounds, are detailed below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. Samples are typically dissolved in deuterated solvents like CDCl₃ or DMSO-d₆.[5]

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic, methine, and hydroxyl protons.

-

Aromatic Region (δ 7.0-7.6 ppm): Two sets of signals corresponding to the two different phenyl rings will be observed. The 4-fluorophenyl group will appear as a pair of doublets (or more complex multiplets due to F-H coupling), integrating to 4 protons. The 4-bromophenyl group will also present as a pair of doublets, integrating to 4 protons. The characteristic AA'BB' pattern is expected for both para-substituted rings.

-

Methine Proton (δ ~5.8 ppm): A singlet corresponding to the CH (OH) proton. This signal may broaden or shift upon D₂O exchange.

-

Hydroxyl Proton (δ ~2.0-4.0 ppm): A broad singlet for the OH proton. Its chemical shift is highly dependent on concentration and solvent. This signal disappears upon D₂O exchange.

-

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.

-

Aromatic Carbons (δ 115-145 ppm): Multiple signals are expected in this region. The carbon attached to fluorine will show a large one-bond coupling constant (¹JC-F ≈ 245 Hz). The carbon attached to bromine will be observed around δ 122 ppm. Other aromatic carbons will appear in the typical δ 127-132 ppm range.

-

Methine Carbon (δ ~75 ppm): The signal for the C H(OH) carbon.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with coupling to the ortho- and meta-protons on the fluorinated ring.

-

3.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The analysis of the related bis(4-bromophenyl)methanol provides a strong basis for these predictions.[6][7]

-

O-H Stretch (3200-3600 cm⁻¹): A strong, broad absorption band characteristic of an alcohol hydroxyl group.

-

Aromatic C-H Stretch (3000-3100 cm⁻¹): Sharp, medium-intensity bands.

-

Aromatic C=C Bending (1450-1600 cm⁻¹): Several sharp absorptions of varying intensity.

-

C-O Stretch (1000-1250 cm⁻¹): A strong band associated with the benzylic alcohol.

-

C-F Stretch (1150-1250 cm⁻¹): A strong, characteristic absorption. This band may overlap with the C-O stretch, but its intensity is a key indicator.[8]

-

C-Br Stretch (500-600 cm⁻¹): A medium to strong absorption in the fingerprint region.

3.3 Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Molecular Ion Peak (M⁺): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected m/z values for the molecular ion [C₁₃H₁₀BrFO]⁺ would be around 280 and 282.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would confirm the exact mass. PubChem predicts the [M+H]⁺ adduct at m/z 280.99718.[9]

-

Key Fragments: A prominent fragment would be the loss of water ([M-H₂O]⁺), leading to a stable diarylmethyl cation. Further fragmentation would involve the loss of Br or F radicals.

Physicochemical Properties

The physicochemical properties of the molecule are crucial for predicting its behavior in various applications, from reaction kinetics to biological absorption. While extensive experimental data is not available in the public domain, key parameters can be reliably predicted or inferred from similar structures.

| Property | Value / Description | Source / Rationale |

| CAS Number | 3851-47-6 | [10][11] |

| Molecular Formula | C₁₃H₁₀BrFO | [9] |

| Molecular Weight | 281.12 g/mol | [11] |

| Appearance | Expected to be a white to off-white solid. | Based on analogous diarylmethanols like (4-bromophenyl)methanol.[12] |

| Melting Point | Not reported. Likely in the range of 70-100 °C. | Analogy: (4-bromophenyl)methanol melts at 75-78 °C.[12] The larger, more symmetric structure may increase this value. |

| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane, THF). Sparingly soluble in non-polar solvents like hexanes. Insoluble in water. | General solubility behavior of diarylmethanols. |

| XLogP3 (Predicted) | 3.5 | [9] |

Reactivity and Synthetic Utility

(4-Bromophenyl)(4-fluorophenyl)methanol is a trifunctional molecule, offering three distinct sites for chemical modification, making it a valuable synthetic intermediate.

5.1 Reactivity of the Benzylic Alcohol: The secondary alcohol can undergo a variety of transformations:

-

Oxidation: Mild oxidation (e.g., with PCC or Dess-Martin periodinane) will yield the corresponding benzophenone, (4-bromophenyl)(4-fluorophenyl)methanone.

-

Esterification/Etherification: Reaction with acyl chlorides or alkyl halides (under basic conditions) will protect or modify the hydroxyl group.

-

Nucleophilic Substitution: Conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by substitution with various nucleophiles.

5.2 Reactivity of the Carbon-Bromine Bond: The aryl bromide is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids to form biaryl structures.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

5.3 Inertness of the Carbon-Fluorine Bond: The C-F bond is generally the strongest single bond to carbon and is typically unreactive under the conditions used to modify the other two functional groups. This stability is a key advantage, allowing the fluorine atom to serve as a permanent modulator of the molecule's electronic and lipophilic properties, a common strategy in drug design to improve metabolic stability and binding affinity.

Experimental Protocols

6.1 Protocol: Synthesis via Grignard Reaction

-

Materials: Magnesium turnings, iodine, 1-bromo-4-fluorobenzene, anhydrous tetrahydrofuran (THF), 4-bromobenzaldehyde, saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄), ethyl acetate, hexanes.

-

Procedure:

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

-

Grignard Initiation: To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine.

-

Reagent Addition: In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene (1.0 eq.) in anhydrous THF. Add a small portion (~10%) of this solution to the magnesium turnings. If the reaction does not start (disappearance of iodine color, gentle bubbling), gently warm the flask.

-

Grignard Formation: Once initiated, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Aldehyde Addition: Cool the Grignard solution to 0 °C using an ice bath. Dissolve 4-bromobenzaldehyde (1.0 eq.) in anhydrous THF and add this solution dropwise via the dropping funnel to the stirred Grignard reagent.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution dropwise to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure (4-Bromophenyl)(4-fluorophenyl)methanol.

-

6.2 Characterization Workflow

Caption: Workflow for the characterization of the synthesized product.

Conclusion

(4-Bromophenyl)(4-fluorophenyl)methanol is a high-value synthetic intermediate with a well-defined reactivity profile. Its efficient synthesis via the Grignard reaction, combined with its orthogonal functional handles, provides chemists with a powerful tool for constructing complex molecules. The strategic placement of the bromo and fluoro substituents allows for sequential, selective modifications, making it an ideal scaffold for generating libraries of compounds in drug discovery programs and for developing novel functional materials. This guide has provided the foundational chemical knowledge and practical protocols necessary for researchers to confidently utilize this compound in their synthetic endeavors.

References

-

Organic Syntheses. (2018). (1S,2R)-1-(2,4,6-Trimethylbenzenesulfonamido)-2,3-dihydro-1H-inden-2-yl-(S)-nonafluorobutanesulfinate. Org. Synth., 95, 340. Available at: [Link]

-

PubChem. (4-bromophenyl)(4-fluorophenyl)methanol. Available at: [Link]

-

NIST. (n.d.). Methanol, bis(4-bromophenyl)-. In NIST Chemistry WebBook. Available at: [Link]

-

Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355. Available at: [Link]

-

Santa Monica College. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Available at: [Link]

-

Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

-

ChemSynthesis. (n.d.). (4-bromophenyl)methanol. Available at: [Link]

-

Valente, S., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 27(22), 7858. Available at: [Link]

-

ResearchGate. (n.d.). Theoretical IR Spectrum of (RS)-(4-Bromophenyl) (Pyridine-2yl) Methanol. Available at: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]

-

SpectraBase. (n.d.). bis(4-Bromophenyl)methanol. Available at: [Link]

-

Sharma, P., et al. (2014). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances, 4(51), 26966-26993. Available at: [Link]

-

Reddy, P. V., & Walsh, P. J. (2009). Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols. Journal of the American Chemical Society, 131(34), 12223-12225. Available at: [Link]

-

Lipshutz, B. H., et al. (2008). Nonracemic Diarylmethanols From CuH-Catalyzed Hydrosilylation of Diaryl Ketones. Organic Letters, 10(18), 4073-4076. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. Available at: [Link]

-

NIST. (n.d.). 4-Bromophenyl ether. In NIST Chemistry WebBook. Available at: [Link]

-

The Royal Society of Chemistry. (2013). Supplementary Information for Green Chemistry. Available at: [Link]

-

PubChem. (4-Fluorophenyl)(4-iodophenyl)methanol. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). (4-BROMOPHENYL)METHANOL. Available at: [Link]

-

Konig, B., et al. (2020). Hydration dynamics and IR spectroscopy of 4-fluorophenol. Physical Chemistry Chemical Physics, 22(34), 19168-19181. Available at: [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. Available at: [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. cerritos.edu [cerritos.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Methanol, bis(4-bromophenyl)- [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Hydration dynamics and IR spectroscopy of 4-fluorophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PubChemLite - (4-bromophenyl)(4-fluorophenyl)methanol (C13H10BrFO) [pubchemlite.lcsb.uni.lu]

- 10. (4-BroMophenyl)(4-fluorophenyl)Methanol | 3851-47-6 [chemicalbook.com]

- 11. 3851-47-6|(4-Bromophenyl)(4-fluorophenyl)methanol|BLD Pharm [bldpharm.com]

- 12. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to (4-Bromophenyl)(4-fluorophenyl)methanol: Structure, Synthesis, and Characterization

This guide provides a comprehensive technical overview of the diarylmethanol derivative, (4-Bromophenyl)(4-fluorophenyl)methanol. It is intended for researchers, scientists, and professionals in the fields of drug development and materials science who require a detailed understanding of this compound's structure, nomenclature, synthesis, and spectroscopic properties. This document synthesizes established chemical principles with practical insights to serve as a valuable resource for laboratory applications.

Introduction and Scientific Context

(4-Bromophenyl)(4-fluorophenyl)methanol belongs to the class of diarylmethanols, a group of compounds with significant interest in medicinal chemistry and materials science. The presence of two different halogen substituents, bromine and fluorine, on the phenyl rings imparts specific electronic and lipophilic properties that can influence biological activity and material characteristics. Halogenated organic compounds are of particular importance in drug discovery, as halogens can modulate a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets through mechanisms such as halogen bonding.[1] This guide will delve into the foundational aspects of this specific diarylmethanol, providing a basis for its potential exploration in various scientific endeavors.

Structure and Nomenclature

The structural identity of a molecule is fundamental to understanding its chemical behavior. This section details the systematic nomenclature and structural features of (4-Bromophenyl)(4-fluorophenyl)methanol.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is (4-Bromophenyl)(4-fluorophenyl)methanol .

Common synonyms and alternative names include:

-

4-Bromo-α-(4-fluorophenyl)benzenemethanol

-

(4-Bromophenyl)-(4-fluorophenyl)carbinol

Molecular Structure

The molecule consists of a central methanol carbon atom bonded to a hydroxyl group, a hydrogen atom, a 4-bromophenyl group, and a 4-fluorophenyl group. The presence of four different substituents on the central carbon atom makes it a chiral center, meaning the compound can exist as a pair of enantiomers.

Caption: Molecular structure of (4-Bromophenyl)(4-fluorophenyl)methanol.

Physicochemical Properties

A summary of the key physicochemical properties of (4-Bromophenyl)(4-fluorophenyl)methanol is presented in the table below. These properties are essential for handling, storage, and application of the compound.

| Property | Value | Source |

| CAS Number | 3851-47-6 | [2][3] |

| Molecular Formula | C₁₃H₁₀BrFO | [4] |

| Molecular Weight | 281.12 g/mol | |

| Appearance | Predicted to be a solid | |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined | |

| Solubility | Predicted to be soluble in organic solvents | |

| Predicted XlogP | 3.5 |

Synthesis of (4-Bromophenyl)(4-fluorophenyl)methanol

The synthesis of diarylmethanols is commonly achieved through the Grignard reaction, a robust method for forming carbon-carbon bonds.[5][6][7] This section outlines a detailed, representative protocol for the synthesis of (4-Bromophenyl)(4-fluorophenyl)methanol.

Synthetic Workflow

The synthesis involves the preparation of a Grignard reagent from 1-bromo-4-fluorobenzene, which then acts as a nucleophile, attacking the carbonyl carbon of 4-bromobenzaldehyde. Subsequent acidic workup yields the desired diarylmethanol.

Caption: General workflow for the Grignard synthesis.

Experimental Protocol

Disclaimer: This protocol is a representative procedure adapted from established methods for similar diarylmethanols and has not been experimentally validated for this specific compound. Appropriate safety precautions should be taken, and all steps should be performed in a well-ventilated fume hood.

Materials:

-

1-Bromo-4-fluorobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

4-Bromobenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a single crystal of iodine to activate the magnesium surface.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Dissolve 1-bromo-4-fluorobenzene (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion of the 1-bromo-4-fluorobenzene solution to the magnesium. The reaction is initiated as indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 4-bromobenzaldehyde (1 equivalent) in anhydrous diethyl ether or THF.

-

Add the 4-bromobenzaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude (4-Bromophenyl)(4-fluorophenyl)methanol can be purified by recrystallization or column chromatography.

-

Spectroscopic Characterization (Predictive Analysis)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, and hydroxyl protons.

-

Aromatic Protons (δ 7.0-7.6 ppm): The 4-bromophenyl and 4-fluorophenyl groups will each exhibit a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the fluorinated ring are expected to show coupling to the fluorine atom.

-

Methine Proton (δ ~5.8 ppm): A singlet corresponding to the CH proton of the methanol core. This signal may be a doublet if coupled to the hydroxyl proton.

-

Hydroxyl Proton (variable): A broad singlet for the OH proton, the chemical shift of which is dependent on the solvent and concentration. This signal may be exchanged with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (δ 115-145 ppm): Multiple signals are expected in the aromatic region. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF), and the adjacent carbons will show smaller two- and three-bond couplings. The carbon attached to bromine will also have a characteristic chemical shift.

-

Methine Carbon (δ ~75 ppm): A single signal for the central CH-OH carbon.

-

Quaternary Aromatic Carbons: Signals for the ipso-carbons of the phenyl rings.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (3200-3600 cm⁻¹): A broad band indicating the presence of the hydroxyl group, characteristic of alcohols.

-

C-H Aromatic Stretch (3000-3100 cm⁻¹): Sharp peaks corresponding to the C-H bonds of the phenyl rings.

-

C=C Aromatic Stretch (1450-1600 cm⁻¹): Several bands in this region are characteristic of the aromatic rings.

-

C-O Stretch (1000-1250 cm⁻¹): A strong band corresponding to the C-O single bond of the alcohol.

-

C-Br Stretch (500-600 cm⁻¹): A band in the fingerprint region indicating the carbon-bromine bond.

-

C-F Stretch (1000-1400 cm⁻¹): A strong band for the carbon-fluorine bond.

Mass Spectrometry (Predicted)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 280 and 282 in an approximate 1:1 ratio, which is characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Major Fragmentation Peaks: Common fragmentation pathways would include the loss of a water molecule (M-18), and cleavage to form the stable diarylmethyl cation.

Potential Applications

While specific applications for (4-Bromophenyl)(4-fluorophenyl)methanol have not been extensively reported, its structural motifs suggest potential utility in several areas of research and development.

-

Drug Discovery: As a halogenated diarylmethanol, this compound could serve as a key intermediate or a scaffold for the synthesis of novel therapeutic agents. The bromine and fluorine atoms can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.[13][14]

-

Materials Science: Diaryl-containing molecules are often explored for their optical and electronic properties. This compound could be a precursor for the synthesis of polymers or other materials with specific refractive indices or dielectric properties.

Conclusion

(4-Bromophenyl)(4-fluorophenyl)methanol is a halogenated diarylmethanol with potential for further investigation in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its structure, nomenclature, a representative synthetic protocol, and a predictive analysis of its spectroscopic characteristics. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers, facilitating further exploration and application of this intriguing molecule.

References

-

Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

(4-bromophenyl)(4-fluorophenyl)methanol (C13H10BrFO). PubChem. Available from: [Link]

-

Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388. Available from: [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available from: [Link]

-

Grignard Reaction: Synthesis of Triphenylmethanol. Chaffey College. Available from: [Link]

-

(4-bromophenyl)methanol. ChemSynthesis. Available from: [Link]

-

Synthesis and Preparation of Grignard Reagent. Research and Reviews: Journal of Chemistry. Available from: [Link]

-

Supporting Information for. The Royal Society of Chemistry. Available from: [Link]

-

Methanol, bis(4-bromophenyl)-. NIST WebBook. Available from: [Link]

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. Available from: [Link]

-

(4-Fluorophenyl)-(4-nitrophenyl)methanol. PubChem. Available from: [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available from: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. Available from: [Link]

-

van Pée, K. H., & Unversucht, S. (2009). Biohalogenation: nature's way to synthesize halogenated metabolites. Journal of biotechnology, 140(3-4), 253–261. Available from: [Link]

-

Fig. S3 ATR-FTIR spectra of monomer tetrakis(4-bromophenyl)methane... ResearchGate. Available from: [Link]

-

Tiz, D. B., Bagnoli, L., Marini, F., & Santi, C. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules (Basel, Switzerland), 27(5), 1633. Available from: [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Semantic Scholar. Available from: [Link]

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. Available from: [Link]

-

FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. ResearchGate. Available from: [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PubMed Central. Available from: [Link]

Sources

- 1. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (4-BroMophenyl)(4-fluorophenyl)Methanol | 3851-47-6 [chemicalbook.com]

- 3. 3851-47-6|(4-Bromophenyl)(4-fluorophenyl)methanol|BLD Pharm [bldpharm.com]

- 4. PubChemLite - (4-bromophenyl)(4-fluorophenyl)methanol (C13H10BrFO) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. rroij.com [rroij.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biohalogenation: nature's way to synthesize halogenated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use | Semantic Scholar [semanticscholar.org]

Physical properties of (4-Bromophenyl)(4-fluorophenyl)methanol (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of (4-Bromophenyl)(4-fluorophenyl)methanol

Abstract

This technical guide addresses the physical properties of (4-Bromophenyl)(4-fluorophenyl)methanol, with a specific focus on its melting and boiling points. While a survey of prominent chemical databases and suppliers did not yield experimentally determined values for this specific compound, this guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding the critical importance of these parameters. Furthermore, it details the authoritative, field-proven methodologies for their experimental determination, ensuring scientific integrity and reproducibility. The principles and protocols outlined herein are fundamental to the characterization and quality control of novel chemical entities in a research and development setting.

Introduction: The Significance of Physical Constants in Drug Development

The melting point and boiling point are fundamental physical properties that serve as crucial indicators of a substance's identity and purity.[1][2] In the rigorous landscape of drug discovery and development, these are not merely data points but critical parameters that inform a compound's potential.

-

Melting Point as a Criterion for Purity and Identity: A pure, crystalline organic compound typically exhibits a sharp and characteristic melting point, often within a narrow range of 0.5-1.0°C.[3] The presence of even minor impurities will disrupt the crystal lattice, leading to a depression of the melting point and a broadening of its range.[1][3][4] Therefore, melting point determination is a primary, cost-effective technique for gauging the purity of newly synthesized active pharmaceutical ingredients (APIs).[1][3][4] Furthermore, the melting point is a characteristic physical constant that can be used to support the identification of a compound when compared against a known standard.[5]

-

Relevance in Pharmacokinetics: The melting point of a compound is intrinsically linked to its solubility and crystal lattice energy. Research has shown a relationship between a drug's melting point and its passive intestinal absorption.[6] Generally, for poorly soluble drugs, lower melting points can correlate with better absorption potential, making this an advantageous parameter to consider in early-stage drug discovery.[6]

-

Boiling Point and Compound Volatility: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing it to transition into a gaseous state.[5][7] This property is a direct measure of the strength of intermolecular forces within the substance.[8][9] For non-solid compounds, the boiling point is a key characteristic for identification and provides an indication of its overall volatility, which is a critical consideration for handling, formulation, and purification processes like distillation.[5][7]

Physical Properties of (4-Bromophenyl)(4-fluorophenyl)methanol

As of the date of this publication, specific experimental data for the melting and boiling points of (4-Bromophenyl)(4-fluorophenyl)methanol are not consistently reported in readily accessible chemical literature and databases. This underscores the necessity for researchers working with this compound to perform experimental determinations to establish these key specifications.

| Physical Property | Value | Source |

| Melting Point (°C) | Data not available in surveyed databases | N/A |

| Boiling Point (°C) | Data not available in surveyed databases | N/A |

Experimental Protocol: Melting Point Determination

The capillary method is the standard and most common technique for accurate melting point determination.[10][11] Modern laboratories often employ digital melting point apparatus, which offers enhanced precision, control, and reproducibility over manual methods.[12][13]

Principle of Operation

A digital melting point apparatus heats a small sample in a capillary tube at a controlled rate.[12][14] The transition from an opaque solid to a transparent liquid changes the light transmission through the sample.[15] A photoelectric detector senses this change, and the instrument precisely records the temperatures at the onset of melting (the first appearance of a liquid droplet) and the completion of melting (the point at which all solid has transformed into liquid).[15]

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the crystalline sample is completely dry. Solvents can act as impurities and artificially depress the melting range.[16]

-

If the sample consists of large crystals, pulverize it into a fine, uniform powder using a mortar and pestle. This ensures efficient and uniform packing, preventing air pockets that would lead to uneven heat transfer.[16]

-

Jab the open end of a glass capillary tube into the powdered sample.[16]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To achieve tight packing, drop the capillary tube, closed-end down, several times through a long, narrow tube (e.g., a glass tube or PVC pipe).[17]

-

The packed sample height should be 2-3 mm. A larger sample size will result in an artificially broad melting range.[16]

-

-

Instrument Setup and Measurement:

-

Set the starting temperature on the digital apparatus to approximately 15-20°C below the expected melting point. If the melting point is unknown, a rapid preliminary determination (e.g., 10-20°C/min ramp rate) can be performed first to find an approximate value.

-

Set the heating ramp rate. For a precise measurement, a slow ramp rate of 1-2°C per minute is crucial.

-

Insert the packed capillary tube into the heating block of the apparatus.[12]

-

Begin the heating program.

-

Observe the sample through the magnified viewing lens.[12]

-

Record T1: The temperature at which the very first droplet of liquid becomes visible.[16]

-

Record T2: The temperature at which the last solid crystal just disappears, leaving a completely transparent liquid.[16]

-

The recorded melting point should be reported as a range: T1 - T2.

-

-

Post-Measurement:

-

Allow the apparatus to cool sufficiently before performing subsequent measurements.[18]

-

For robust data, perform the determination in triplicate to ensure consistency and reproducibility.

-

Visualization: Melting Point Determination Workflow

Caption: A flowchart of the key stages in determining a melting point using a digital apparatus.

Experimental Protocol: Boiling Point Determination

For research settings where sample quantities may be limited, the micro boiling point determination method using a Thiele tube is a highly effective and accurate technique.[19][20]

Principle of Operation

A small sample of the liquid is heated in a micro test tube along with an inverted, sealed-end capillary tube. As the liquid is heated, the air trapped in the capillary expands and escapes, followed by the vapor of the boiling liquid, creating a steady stream of bubbles.[21] The apparatus is then allowed to cool. The boiling point is the temperature at which the vapor pressure inside the capillary equals the external atmospheric pressure, at which point the stream of bubbles stops and the liquid is drawn back into the capillary tube.[19][22]

Step-by-Step Methodology

-

Apparatus Assembly:

-

Attach a small test tube (e.g., 6 x 50 mm) to a thermometer using a rubber band or a small slice of rubber tubing. The bottom of the test tube should be level with the thermometer bulb.[19]

-

Add approximately 0.5 mL of the liquid sample into the test tube.[21]

-

Take a melting point capillary tube (sealed at one end) and place it into the test tube with the open end down.[22]

-

Clamp the thermometer assembly and place it into a Thiele tube containing mineral oil. The oil level must be above the side arm to ensure proper convection, and the sample should be positioned near the center of the main tube.[23][24]

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a microburner using a continuous, back-and-forth motion.[23][24] The shape of the Thiele tube is designed to create convection currents that provide uniform heating.[24]

-

As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Initially, this is trapped air, but as the liquid's boiling point is approached, it will be the sample's vapor.[21]

-

Continue heating until a rapid and continuous stream of bubbles is observed.[19][23]

-

-

Measurement and Recording:

-

Once a vigorous stream of bubbles is established, remove the heat source and allow the apparatus to cool.[23]

-

Carefully observe the capillary tube. The stream of bubbles will slow and eventually stop.

-

Record the Boiling Point: The exact temperature at which the liquid is drawn into the capillary tube is the boiling point of the sample.[19][22]

-

Record the ambient atmospheric pressure, as boiling points are pressure-dependent.[7]

-

Visualization: Thiele Tube Boiling Point Setup

Caption: Diagram of the Thiele tube apparatus for micro-scale boiling point determination.

Conclusion

While the specific melting and boiling points of (4-Bromophenyl)(4-fluorophenyl)methanol require experimental determination, the methodologies outlined in this guide provide a robust and scientifically sound approach for any research or drug development professional. Adherence to these detailed protocols for melting and boiling point determination will ensure the generation of accurate and reliable data, which is fundamental for compound characterization, purity assessment, and quality control. These physical constants are foundational pillars in the comprehensive analysis of any novel chemical entity.

References

-

Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from [Link]

-

Micro Boiling Point Determination - chymist.com. Retrieved from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]

-

Melting Point Apparatus Working Principle - Flair Pharma The Knowledge Kit. Retrieved from [Link]

-

Thiele tube - Wikipedia. Retrieved from [Link]

-

7.27: Boiling Points (Thiele Tube) - Chemistry LibreTexts. (2020, August 11). Retrieved from [Link]

-

Boiling Point Determination - chemconnections. Retrieved from [Link]

-

4.3: Melting Point Determination Procedure - Chemistry LibreTexts. (2021, August 20). Retrieved from [Link]

-

Melting Point Determination - thinkSRS.com. Retrieved from [Link]

-

Micro-boiling point measurement - University of Calgary. Retrieved from [Link]

-

Melting point determination - University of Calgary. Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

-

Micro-Method for Boiling Point Determination | PDF - Scribd. Retrieved from [Link]

-

An interesting relationship between drug absorption and melting point - PubMed. (2009, May 21). Retrieved from [Link]

-

Melting Point Determination in Pharmaceutical Industry - NANOLAB. Retrieved from [Link]

-

Micro-boiling point measurement - University of Calgary. Retrieved from [Link]

-

DIGITAL MELTING POINT APPARATUS - Contech Weighing Scales. Retrieved from [Link]

-

Laboratory Exercise: Melting and Boiling Points. Retrieved from [Link]

-

What is Melting Point Apparatus - MRC Lab. Retrieved from [Link]

-

Unlocking the Secrets of the Digital Melting Point Apparatus - UDTECH. (2024, May 19). Retrieved from [Link]

-

Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM. (2024, December 5). Retrieved from [Link]

-

Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs - PubMed Central. Retrieved from [Link]

-

Digital Melting Point Apparatus - Cole-Parmer. Retrieved from [Link]

-

Melting Point Determination - ResolveMass Laboratories Inc. Retrieved from [Link]

-

What is the significance of the boiling point and the melting point of a substance? - Quora. (2018, June 15). Retrieved from [Link]

-

Boiling point - Wikipedia. Retrieved from [Link]

-

Boiling Points - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Boiling & Melting Points - MSU chemistry. Retrieved from [Link]

-

6.2A: Overview of Boiling Point - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

Sources

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. quora.com [quora.com]

- 3. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Boiling point - Wikipedia [en.wikipedia.org]

- 6. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Supplemental Topics [www2.chemistry.msu.edu]

- 10. westlab.com [westlab.com]

- 11. thinksrs.com [thinksrs.com]

- 12. flairpharma.com [flairpharma.com]

- 13. ud.goldsupplier.com [ud.goldsupplier.com]

- 14. mrclab.com [mrclab.com]

- 15. contechweighingscales.com [contechweighingscales.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. chymist.com [chymist.com]

- 20. chemconnections.org [chemconnections.org]

- 21. uomus.edu.iq [uomus.edu.iq]

- 22. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Thiele tube - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Spectral Data of (4-Bromophenyl)(4-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromophenyl)(4-fluorophenyl)methanol is a diarylmethanol derivative featuring two distinct halogen substitutions on its phenyl rings. This structural arrangement makes it a valuable intermediate in organic synthesis and a potential scaffold in the design of novel therapeutic agents and functional materials. The bromine atom offers a site for further cross-coupling reactions, while the fluorine atom can modulate the compound's electronic properties, metabolic stability, and binding interactions. A thorough characterization using modern spectroscopic techniques is therefore essential for any research and development involving this compound. This guide presents a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Key Features

The structural formula of (4-Bromophenyl)(4-fluorophenyl)methanol is presented below. The molecule possesses a central carbinol carbon atom bonded to a hydroxyl group, a 4-bromophenyl group, and a 4-fluorophenyl group. This asymmetric substitution pattern gives rise to distinct signals in its NMR spectra, which are crucial for its unambiguous identification.

Solubility of (4-Bromophenyl)(4-fluorophenyl)methanol in common organic solvents

An In-depth Technical Guide to the Solubility of (4-Bromophenyl)(4-fluorophenyl)methanol in Common Organic Solvents

Abstract

The characterization of a compound's physicochemical properties is a cornerstone of modern chemical research and drug development. Among these, solubility is a critical parameter that dictates a compound's utility, influencing everything from reaction kinetics to bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of (4-Bromophenyl)(4-fluorophenyl)methanol, a halogenated diarylmethanol derivative. While specific quantitative solubility data for this compound is not widely published, this document serves as a first-principles guide for researchers. It outlines the theoretical underpinnings of solubility, provides detailed, field-proven experimental protocols for its determination, and discusses the analytical techniques required for accurate quantification. The methodologies described herein are designed to be self-validating and are grounded in authoritative standards, empowering researchers to generate reliable and reproducible solubility profiles.

Introduction: The Significance of Solubility

(4-Bromophenyl)(4-fluorophenyl)methanol is a chemical entity possessing structural motifs common in medicinal chemistry and materials science. Its two distinct halogenated phenyl rings and a central carbinol group suggest a nuanced polarity and the potential for various intermolecular interactions. The solubility of such a compound is not merely an academic data point; it is a critical attribute that governs its practical application. In drug discovery, for instance, poor solubility can impede formulation, reduce bioavailability, and produce unreliable results in in-vitro assays. Therefore, a robust understanding of how to select an appropriate solvent system and quantify the resulting solubility is paramount for any research or development endeavor involving this molecule.

This guide moves beyond a simple listing of data, instead focusing on the causality behind solubility phenomena and the logic of experimental design. We will explore the molecular interactions that dictate solubility and provide a detailed, step-by-step workflow for its empirical determination.

Theoretical Framework: Predicting Solubility

The age-old axiom "like dissolves like" remains the most powerful predictive tool in solubility science.[1] This principle is rooted in the thermodynamics of mixing, where dissolution is favored when the intermolecular forces between solute and solvent molecules are comparable to the forces within the pure solute and pure solvent.

Molecular Analysis of (4-Bromophenyl)(4-fluorophenyl)methanol

To predict the solubility of our target compound, we must first analyze its structure:

-

Polar Group: The central hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents.

-

Non-Polar Framework: The two aromatic rings (phenyl groups) are large and non-polar, contributing to van der Waals interactions. This significant non-polar character suggests solubility in non-polar or moderately polar solvents.

-

Halogen Substituents: The bromine and fluorine atoms are electronegative, inducing dipoles in the C-Br and C-F bonds. This adds to the overall molecular polarity but also increases the molecular weight and size, which can sometimes decrease solubility.[2]

Based on this analysis, (4-Bromophenyl)(4-fluorophenyl)methanol is expected to have a mixed or intermediate polarity. It is unlikely to be highly soluble in the most polar solvent (water) or in very non-polar aliphatic solvents (like hexane). Its optimal solubility will likely be found in solvents of intermediate polarity that can engage in both hydrogen bonding and accommodate the large aromatic structure.

Classification of Common Organic Solvents

Choosing the right solvent is the first critical step in any solubility study.[3] Solvents are broadly classified based on their polarity, which is often quantified by their dielectric constant or a relative polarity index.[4] They can be further categorized as protic (containing O-H or N-H bonds) or aprotic.[5]

| Solvent Class | Solvent Name | Dielectric Constant (approx.) | Key Characteristics |

| Non-Polar | Hexane | 1.9 | Aliphatic hydrocarbon, interacts via weak van der Waals forces. |

| Toluene | 2.4 | Aromatic hydrocarbon, can engage in π-stacking with the solute's rings. | |

| Diethyl Ether | 4.3 | Low polarity, can act as a hydrogen bond acceptor. | |

| Polar Aprotic | Dichloromethane (DCM) | 9.1 | Halogenated solvent, good for dissolving a wide range of organic compounds. |

| Tetrahydrofuran (THF) | 7.5 | Cyclic ether, moderately polar, water-miscible. | |

| Ethyl Acetate | 6.0 | Ester, common for extractions and chromatography. | |

| Acetone | 21 | Ketone, highly polar, water-miscible, strong dipole moment. | |

| Acetonitrile (ACN) | 37.5 | Nitrile, highly polar, common HPLC mobile phase component. | |

| Dimethyl Sulfoxide (DMSO) | 47 | Highly polar, powerful solvent, often used for stock solutions. | |

| Polar Protic | Methanol | 32.6 | Simple alcohol, capable of hydrogen bonding (donor and acceptor). |

| Ethanol | 24.3 | Alcohol, similar to methanol but slightly less polar. | |

| Isopropanol | 18 | Secondary alcohol, less polar than ethanol. |

Table 1: Properties of common organic solvents relevant to solubility studies. Data compiled from multiple sources.[4][6]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[5] It represents the maximum concentration of a solute that can be dissolved and is a fundamental, system-dependent property. The "gold standard" for its determination is the Shake-Flask Method, which is recommended by regulatory bodies and outlined in IUPAC guidelines.[3][7]

The Shake-Flask Method: A Self-Validating Protocol

This method relies on creating a saturated solution by agitating an excess of the solid compound in the chosen solvent for a prolonged period, allowing the system to reach equilibrium.

Protocol: Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of (4-Bromophenyl)(4-fluorophenyl)methanol in a selected organic solvent at a controlled temperature.

Materials & Equipment:

-

(4-Bromophenyl)(4-fluorophenyl)methanol (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator placed in a temperature-controlled incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes for dilutions

-

Analytical instrument for quantification (UV-Vis Spectrophotometer or HPLC system)

Procedure:

-

Preparation: Add an excess amount of solid (4-Bromophenyl)(4-fluorophenyl)methanol to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is to add ~10-20 mg of solid to 2 mL of the solvent.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on the orbital shaker within a temperature-controlled incubator (e.g., 25 °C). Agitate the suspension for a sufficient duration to ensure equilibrium is reached. A common starting point is 24-48 hours.[8] Causality Note: Shorter times may lead to an underestimation of solubility (kinetic solubility), while longer times ensure the dissolution/precipitation equilibrium is truly established.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 1-2 hours) to let the excess solid settle. This step is crucial to prevent clogging the filter in the next step.

-

Sample Collection: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Attach a syringe filter and dispense the filtrate into a clean vial. Trustworthiness Note: Filtration is critical to remove all undissolved micro-particulates, which would otherwise lead to a significant overestimation of solubility. Discard the first few drops of the filtrate to saturate any potential binding sites on the filter membrane.

-

Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the chosen analytical method (see Section 4). The dilution factor must be recorded precisely.

-

Quantification: Analyze the diluted sample using a pre-calibrated UV-Vis or HPLC method to determine the concentration of the dissolved compound.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility. Kinetic solubility is often measured in high-throughput screening and involves adding a concentrated DMSO stock of the compound to an aqueous buffer.[8][9] Precipitation is observed, and the concentration at which it occurs is the kinetic solubility. This value is often higher than the thermodynamic solubility due to the formation of a supersaturated solution and is highly dependent on the specific protocol (e.g., incubation time, DMSO concentration).[10] While useful for rapid screening, thermodynamic solubility, as determined by the shake-flask method, is the true measure required for formulation and biopharmaceutical classification.[9]

Analytical Quantification of Solute Concentration

Once a saturated solution is prepared, its concentration must be accurately measured. The two most common and accessible methods are UV-Vis Spectroscopy and High-Performance Liquid Chromatography (HPLC).

UV-Vis Spectroscopy

-

Principle: This technique is suitable if the compound has a significant chromophore (which the aromatic rings in our compound provide) and does not degrade in the solvent. It relies on Beer-Lambert Law, where absorbance is directly proportional to concentration.

-

Workflow:

-

Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each at λmax and plot Absorbance vs. Concentration. The resulting linear fit provides the equation to calculate the concentration of unknown samples.

-

Analyze Sample: Measure the absorbance of the diluted filtrate and use the calibration curve to determine its concentration.

-

Calculate Solubility: Multiply the measured concentration by the dilution factor to obtain the solubility value.

-

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is a more specific and often more sensitive method. It separates the compound of interest from any potential impurities or degradants before quantification, making it highly reliable.[11]

-

Workflow:

-

Method Development: Develop an HPLC method (selecting a column, mobile phase, and flow rate) that gives a sharp, well-resolved peak for the compound. A UV detector is typically used.

-

Create a Calibration Curve: Inject a series of standard solutions of known concentrations and plot the peak area against concentration.

-

Analyze Sample: Inject the diluted filtrate and determine its peak area.

-

Calculate Solubility: Use the calibration curve to find the concentration corresponding to the sample's peak area, then multiply by the dilution factor.

-

Visualization of Concepts and Workflows

Visual aids are essential for clarifying complex processes and relationships.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Caption: Key molecular interactions governing solubility of the target compound.

Data Presentation

Once solubility has been determined across a range of solvents, the data should be presented clearly for comparison.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Tetrahydrofuran | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Dichloromethane | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Toluene | Non-Polar | 25 | Experimental Value | Calculated Value |

| Hexane | Non-Polar | 25 | Experimental Value | Calculated Value |

Table 2: Template for reporting experimentally determined solubility data.

Conclusion

References

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]

-

Brofind. Organic Solvents: Complete Guide, Industrial Uses & Safety. [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds?[Link]

-

PubMed Central (PMC). Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

University of Strathclyde. Physics-based solubility prediction for organic molecules. [Link]

-

Semantic Scholar. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]

-

ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

-

Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. [Link]

-

PubMed Central (PMC). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

On-Demand. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

IUPAC. (2010, March 22). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. [Link]

-

IUPAC. Solubility Data Series. [Link]

-

ResearchGate. (2010, January 1). The IUPAC-NIST solubility data series: A guide to preparation and use of compilations and evaluations (IUPAC technical report). [Link]

-

ACS Publications. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. [Link]

-

NIST. Introduction to IUPAC-NIST Solubilities Database. [Link]

-

ResearchGate. (2025, August 10). *(PDF) The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report)**. [Link]

-

ChemSynthesis. (4-bromophenyl)methanol. [Link]

-

Cheméo. (4-Fluorophenyl) methanol, isopropyl ether - Chemical & Physical Properties. [Link]

-

Chemsrc. (4-Bromophenyl)methanol. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. thecalculatedchemist.com [thecalculatedchemist.com]

- 4. www1.chem.umn.edu [www1.chem.umn.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. iupac.org [iupac.org]

- 8. researchgate.net [researchgate.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. hydrometaltech.com [hydrometaltech.com]

A-Z Guide to Diarylmethanols: From Synthesis to Groundbreaking Research Applications

For Immediate Release – This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning potential of diarylmethanol compounds. With full editorial control, this document moves beyond rigid templates to provide a narrative grounded in scientific integrity, offering field-proven insights from a Senior Application Scientist's perspective.

Abstract

The diarylmethanol scaffold, characterized by a hydroxyl-bearing carbon connected to two aryl groups, is a cornerstone in modern organic synthesis and medicinal chemistry.[1][2] These structures are not merely synthetic intermediates but are integral components of numerous biologically active compounds, including antihistamines like orphenadrine and neobenodine.[3] Their unique structural and electronic properties make them versatile building blocks for creating complex molecular architectures, from anticancer agents to advanced materials.[4][5] This guide will explore the fundamental synthetic strategies to access this core, delve into its most promising applications in drug discovery and materials science, and provide detailed protocols and workflows to empower researchers in the field.

The Diarylmethanol Core: Structure and Synthesis

Chemical Significance

The diarylcarbinol moiety is a privileged structure due to its stereochemical potential and its ability to participate in a wide range of chemical transformations. The central carbinol carbon can be a stereocenter, making chiral diarylmethanols highly valuable in asymmetric synthesis and as components of targeted therapeutics.[3][6] Furthermore, the hydroxyl group can be easily converted into a good leaving group, facilitating nucleophilic substitution reactions, or it can be oxidized to the corresponding diaryl ketone (benzophenone). This reactivity is fundamental to its role as a versatile synthetic intermediate.[7][8]

Foundational Synthetic Strategies

Accessing the diarylmethanol core is primarily achieved through two robust methods: the addition of organometallic reagents to aromatic aldehydes or the reduction of diaryl ketones.

-

Organometallic Addition: The most traditional route involves the treatment of an aromatic aldehyde with an organolithium, Grignard (organomagnesium), or organozinc reagent.[1] While effective, the high reactivity of organolithium and Grignard reagents can limit functional group tolerance.[1] Modern variations utilize milder organozinc or arylboronic acids, often in the presence of a catalyst, to improve selectivity and yield.[1][3]

-

Ketone Reduction: A straightforward and high-yielding approach is the reduction of a readily available diaryl ketone. Sodium borohydride (NaBH₄) is a common reagent for this transformation due to its mildness and chemoselectivity, which prevents the over-reduction of other sensitive functional groups.

Caption: Core synthetic routes to the diarylmethanol scaffold.

Medicinal Chemistry & Drug Discovery Frontiers

The diarylmethane framework is a privileged scaffold in medicinal chemistry, known to be a constituent in a variety of pharmaceutical agents with activities ranging from anti-infectious to anti-inflammatory.[2][9] Diarylmethanol derivatives, in particular, are emerging as potent agents in oncology, infectious diseases, and neurology.

Anticancer Activity

Diarylmethanol derivatives have demonstrated significant potential as anticancer agents, with activities attributed to various mechanisms, including apoptosis induction and the inhibition of critical cell signaling pathways.[4][9]

-

Mechanism of Action: Certain di(het)arylmethane compounds have been shown to induce apoptosis in cancer cells and inhibit glycolysis.[4] A notable example is a bis(heteroaryl)methane derivative that exhibited an IC₅₀ of 1.7 µM in a human duodenal adenocarcinoma model, coupled with a high selectivity index of 73.[4] Other diaryl-based compounds, such as those derived from 2,3-diaryl acrylonitrile, have also shown potent antiproliferative effects against various human cancer cell lines, with some compounds demonstrating efficacy superior to the broad-spectrum drug taxol.[10]

-

Tubulin Polymerization Inhibition: A novel class of 1-(diarylmethyl)-1H-1,2,4-triazoles and imidazoles has been identified as anti-mitotic agents that disrupt microtubule polymerization, a validated target in cancer therapy.[11] Immunofluorescence studies confirmed that these compounds target tubulin and induce mitotic catastrophe in breast cancer cells.[11]

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Key Findings | Reference |

| Bis(heteroaryl)methane | HuTu-80 (Duodenal) | 1.7 | High efficacy and selectivity; induces apoptosis. | [4] |

| 2,3-Diaryl Acrylonitrile (4p) | HCT116 (Colon) | 0.13 | More potent than taxol in this cell line. | [10] |

| 2,3-Diaryl Acrylonitrile (4d) | HeLa (Cervical) | 4.20 | Significant antiproliferative effect. | [10] |

| Triarylpyrazole (18) | MDA-MB-435 (Melanoma) | 0.027 | Sub-micromolar activity across nine cancer types. | [12] |

Antimicrobial Applications

The diaryl scaffold is also a promising foundation for developing new antimicrobial agents to combat drug-resistant pathogens.[2][13] Phenolic compounds, which share structural similarities with diarylmethanols, are well-known for their antiseptic and antimicrobial properties.[13] Research has shown that synthetic azo-phenol derivatives can significantly inhibit the growth of drug-resistant bacteria.[13] This suggests that diarylmethanol derivatives, particularly those incorporating phenolic or heterocyclic moieties, represent a promising avenue for the development of novel antibiotics.

Advanced Applications in Synthesis and Materials Science

Beyond medicine, diarylmethanols are pivotal intermediates for creating more complex molecules like triarylmethanes and serve as building blocks for functional materials.[5][14]

-

Triarylmethane Synthesis: Triarylmethanes are prevalent in dyes, fluorescent probes, and biologically active compounds.[5][15] A common synthetic route involves the conversion of diarylmethanols into a derivative (e.g., ester, carbonate) followed by a transition-metal-catalyzed cross-coupling reaction with an arylboronic acid or a C-H activation strategy.[5][14] For instance, palladium-catalyzed Suzuki-Miyaura reactions of diarylmethyl esters provide an efficient method for synthesizing triarylmethanes.[14]

-

Catalysis: Chiral diarylmethanols are crucial in asymmetric catalysis.[3][6] Their enantioenriched forms can act as ligands for transition metals or as precursors for more complex chiral ligands, enabling highly stereoselective transformations.[6] The development of catalytic systems for the asymmetric synthesis of diarylmethanols themselves, often using chiral amino alcohols or thiols, is an active area of research yielding products with high enantiomeric excess (>90% ee).[3][6]

Experimental Protocols & Workflows

Protocol: Synthesis of Diphenylmethanol via Reduction

This protocol details the reduction of benzophenone to diphenylmethanol using sodium borohydride.

Causality Statement: The choice of methanol as the solvent is strategic; it is protic, which facilitates the quenching of the intermediate borate ester, and it readily dissolves both the benzophenone starting material and the NaBH₄ reducing agent. NaBH₄ is selected for its safety and selectivity, as it will not reduce the aromatic rings.

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve benzophenone (5.0 g, 27.4 mmol) in methanol (50 mL) with magnetic stirring.

-

Reagent Addition: Cool the solution in an ice bath. Add sodium borohydride (1.04 g, 27.4 mmol) portion-wise over 15 minutes, monitoring the effervescence.

-

Reaction Monitoring: After addition, remove the ice bath and stir the reaction at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzophenone spot has disappeared.

-

Workup: Carefully add 30 mL of deionized water to quench the reaction. Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Extraction: Transfer the aqueous slurry to a separatory funnel and extract with dichloromethane (3 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from hexanes to afford pure diphenylmethanol as a white solid.

Workflow: Screening Diarylmethanol Library for Anticancer Activity

This workflow outlines the process for evaluating a library of novel diarylmethanol compounds for potential anticancer efficacy.

Trustworthiness Statement: This workflow incorporates multiple validation steps. The initial high-throughput screening identifies hits, which are then validated through dose-response curves to determine potency (IC₅₀). A crucial counter-screen against non-cancerous cells establishes selectivity, a key parameter for a viable drug candidate.

Caption: A validated workflow for identifying selective anticancer agents.

Future Directions

The diarylmethanol scaffold continues to be a fertile ground for innovation. Future research will likely focus on:

-

Asymmetric Catalysis: Developing more efficient and scalable catalytic systems for producing enantiomerically pure diarylmethanols.[3][6]

-

Targeted Therapeutics: Designing diarylmethanol derivatives that target specific biological pathways implicated in diseases like cancer or neurodegeneration.[9][16]

-

Bio-orthogonal Chemistry: Exploring the use of diarylmethanols in bio-orthogonal reactions for applications in chemical biology and drug delivery.[17]

-

Green Chemistry: Creating more environmentally friendly synthetic routes, such as electrochemical methods that avoid harsh reagents.[7][18]

The versatility and proven biological relevance of diarylmethanol compounds ensure their continued importance in the landscape of chemical and pharmaceutical research.

References

- Asymmetric Synthesis of Functionalized Diarylmethanols Catalyzed by a New γ-Amino Thiol.

- Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols. PubMed.

- Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. PMC - NIH.

- Discovery of Di(het)arylmethane and Dibenzoxanthene Derivatives as Potential Anticancer Agents. MDPI.

- Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. PMC - NIH.

- Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Publishing.

- Synthesis of Triarylmethanes by Palladium-Catalyzed C–H/C–O Coupling of Oxazoles and Diarylmethanol Derivatives.

- Chiral thiophosphoramide catalyzed asymmetric aryl transfer reactions for the synthesis of functional diarylmethanols | Request PDF.

- Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances (RSC Publishing).

- Synthesis of Triarylmethanes by Palladium-Catalyzed C–H/C–O Coupling of Oxazoles and Diarylmethanol Derivatives.

- (PDF) Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO.

- Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. PubMed Central.

- Benzylic Methylene Functionalizations of Diarylmethanes. PMC - PubMed Central - NIH.

- Background and current work on diaryl difluoromethanes: Importance in medicinal chemistry (top), previous synthetic route (middle), and palladium‐catalyzed aryldifluoromethylation of aryl halides (bottom).

- Synthesis of triarylmethanols via tandem arylation/oxid

- The recent advances in the contribution of chiral triarylmethanes and tetraarylmethanes with organoc

- Asymmetric Synthesis of Diarylmethanols by Chiral Phosphoramide Ligands Catalysts.

- Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. MDPI.